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Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini,
Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of 3-Benzotriazol-1-yl-2-methyl-
propionic acid (CAS No. 4233-62-9), a heterocyclic compound of significant interest in
medicinal chemistry and drug development. The benzotriazole moiety is a recognized
pharmacophore, and its derivatives are known for a wide spectrum of biological activities,
including anticancer, antiviral, and antibacterial properties.[1][2] This document consolidates
critical data on its chemical identity, physicochemical properties, reactivity, and potential
applications, offering field-proven insights and methodologies for its characterization.

Chemical Identity and Structure

3-Benzotriazol-1-yl-2-methyl-propionic acid is a derivative of benzotriazole, featuring a
propionic acid group substituted at the N-1 position of the triazole ring. This structural
arrangement, particularly the presence of a chiral center and a carboxylic acid functional group,
makes it a versatile building block for creating more complex molecules with therapeutic
potential.[1][2]
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o |[UPAC Name: 3-(benzotriazol-1-yl)-2-methylpropanoic acid[3]
« CAS Number: 4233-62-9[3][4]

e Molecular Formula: C10H11N302[3][4][5]

e Molecular Weight: 205.21 g/mol [3][4][5]

e Canonical SMILES: CC(CN1C2=CC=CC=C2N=N1)C(=0)OJ3]
e InChlKey: DQDZZJOQSXHOES-UHFFFAOY SA-N][3]

e Synonyms: 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid, 3-(benzotriazol-1-yl)-2-
methylpropanoic acid[3]

Figure 1: 2D Structure of 3-Benzotriazol-1-yl-2-methyl-propionic acid.

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development,
influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a
summary of the known and predicted properties for this molecule.

Property Value Source
Melting Point 145 °C Experimental
Boiling Point 426.3 £28.0 °C Predicted[4]
Density 1.36 £ 0.1 g/cm3 Predicted[4]
Aqueous Solubility 11.9 pg/mL (at pH 7.4) Experimental[3]
pKa 413 +0.10 Predicted[4]

Expert Insight: The experimental solubility at physiological pH (7.4) is low, suggesting that
formulation strategies may be required to enhance bioavailability for oral administration. The
predicted pKa of ~4.13 indicates that the compound is a weak acid; it will be predominantly in
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its ionized (carboxylate) form in the intestines but largely unionized in the stomach, which has
critical implications for its absorption across biological membranes.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Benzotriazol-1-yl-2-methyl-propionic acid is governed by its two primary
functional regions: the benzotriazole ring system and the carboxylic acid group.

o Benzotriazole Moiety: The benzotriazole group is an excellent synthetic auxiliary.[1] It is
relatively stable but can also function as a good leaving group in nucleophilic substitution
reactions, facilitating the synthesis of diverse derivatives. The nitrogen atoms can act as
ligands, forming coordination complexes with various metal ions.[6]

o Carboxylic Acid Group: This group undergoes standard carboxylic acid reactions.
Esterification or amidation at this site is a common strategy to create prodrugs or to link the
molecule to other pharmacophores, peptides, or polymers. For instance, the synthesis of
benzotriazole esters from related compounds is a well-documented approach to create
derivatives with enhanced biological activity.[7]
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Figure 2: Conceptual workflow for the synthesis of the target compound.

Potential Applications in Drug Development

Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal
chemistry due to their ability to bind to a wide range of biological targets.[2] This versatility has
led to their investigation for numerous therapeutic applications.

» Anticancer Agents: Many benzotriazole derivatives have been developed as anticancer
drugs, such as Vorozole, an aromatase inhibitor. Their mechanism often involves interactions

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1305994?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115563/
https://www.researchgate.net/publication/351151350_SYNTHESIS_CHARACTERIZATION_AND_BIOLOGICAL_SCREENING_OF_LIGAND_2-2-5-BENZOYL-1H-123-_BENZOTRIAZOLE-1-YL-2-OXOETHYLAMINO_PROPIONIC_ACID
https://www.mdpi.com/1422-0067/23/17/9992
https://www.benchchem.com/product/b1305994?utm_src=pdf-body-img
https://gsconlinepress.com/journals/gscbps/sites/default/files/GSCBPS-2024-0384.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

with key enzymes or receptors in biological systems through hydrogen bonding and Tt-1t
stacking interactions.

o Antimicrobial Activity: Various derivatives have demonstrated potent antibacterial and
antifungal activities.[1][8] The core structure serves as a scaffold for developing new classes
of antibiotics.

o Antiviral Properties: The benzotriazole nucleus is present in compounds investigated for
antiviral efficacy, including against the SARS virus.[1][8]

o Research Scaffold: This specific compound is marketed as a "versatile small molecule
scaffold" and for use in proteomics research, indicating its utility as a starting point for
generating libraries of compounds for screening and as a tool for chemical biology.[5]
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Figure 3: Key pharmacological application areas for benzotriazole derivatives.

Experimental Protocol: Aqueous Solubility
Determination (Shake-Flask Method)

The following protocol provides a robust, self-validating method for determining the
thermodynamic aqueous solubility of the title compound, a critical parameter for preclinical
assessment.

Principle: The shake-flask method (OECD Guideline 105) is the gold standard for determining
agueous solubility. It involves equilibrating an excess of the solid compound in a buffered
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agueous solution at a constant temperature until saturation is reached. The concentration of
the dissolved compound in the filtered supernatant is then quantified, typically by HPLC-UV.

Methodology:
e Preparation of Buffer (pH 7.4):

o Rationale: A phosphate buffer at pH 7.4 mimics physiological conditions and controls the

ionization state of the acidic compound.

o Procedure: Prepare a 50 mM phosphate buffer by dissolving appropriate amounts of
monobasic and dibasic sodium phosphate in ultrapure water. Adjust the pH to 7.40 £ 0.05
using NaOH or H3POa.

e Sample Preparation:

o Rationale: Using an excess of solid material ensures that a true equilibrium saturation is
achieved.

o Procedure: Add an excess amount of 3-Benzotriazol-1-yl-2-methyl-propionic acid (e.g.,
2-5mg) to a 2 mL glass vial. Add 1 mL of the prepared pH 7.4 buffer. Prepare at least
three replicate samples.

» Equilibration:

o Rationale: Adequate equilibration time is crucial for the dissolution process to reach a
thermodynamic steady state. Visual inspection for remaining solid validates that saturation
was maintained.

o Procedure: Seal the vials and place them in a shaker or rotator in a temperature-controlled
incubator set to 25 °C (or 37 °C for biopharmaceutical relevance). Agitate for a minimum of
24 hours. After 24 hours, visually inspect to ensure excess solid remains. If not, add more
compound and continue agitation for another 24 hours.

e Phase Separation:
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o Rationale: It is critical to separate the undissolved solid from the saturated solution without
altering the equilibrium (e.g., by temperature change). Centrifugation followed by filtration

is a robust method.

o Procedure: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet
the excess solid. Carefully withdraw the supernatant and filter it through a 0.22 um PVDF
syringe filter into a clean analysis vial. Discard the first few drops of filtrate to avoid any
adsorption artifacts from the filter membrane.

e Quantification (HPLC-UV):

o Rationale: HPLC-UV provides a sensitive and specific method for quantifying the
concentration of the dissolved analyte. A calibration curve ensures accuracy.

o Procedure: Prepare a stock solution of the compound in a suitable organic solvent (e.g.,
Acetonitrile or DMSO). Create a series of calibration standards by diluting the stock
solution with the pH 7.4 buffer. Analyze the standards and the filtered samples by a
validated reverse-phase HPLC method with UV detection at the compound's Amax.
Calculate the concentration of the samples against the calibration curve.

Safety and Handling

Based on GHS classifications, 3-Benzotriazol-1-yl-2-methyl-propionic acid requires careful

handling in a laboratory setting.[3]
e GHS Pictogram: GHSO07 (Exclamation Mark)

e Hazard Statements:

o

H302: Harmful if swallowed[3]

o

H315: Causes skin irritation[3]

[¢]

H319: Causes serious eye irritation[3]

o

H335: May cause respiratory irritation[3]

 Precautionary Measures:
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[e]

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat.

[e]

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

(¢]

Avoid contact with skin and eyes.[3]

[¢]

Wash hands thoroughly after handling.

Conclusion

3-Benzotriazol-1-yl-2-methyl-propionic acid is a compound with significant potential,
underpinned by the proven versatility of the benzotriazole scaffold in medicinal chemistry. Its
defined physicochemical properties, coupled with its synthetic tractability, make it an attractive
starting point for the development of novel therapeutics. However, its low aqueous solubility
and potential irritant properties must be carefully managed during research and development.
This guide provides the foundational knowledge required for scientists to effectively utilize and
characterize this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical and chemical properties of 3-Benzotriazol-1-yl-
2-methyl-propionic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1305994#physical-and-chemical-properties-of-3-
benzotriazol-1-yl-2-methyl-propionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.mdpi.com/1422-0067/23/17/9992
https://www.ias.ac.in/article/fulltext/jcsc/122/04/0597-0606
https://www.benchchem.com/product/b1305994#physical-and-chemical-properties-of-3-benzotriazol-1-yl-2-methyl-propionic-acid
https://www.benchchem.com/product/b1305994#physical-and-chemical-properties-of-3-benzotriazol-1-yl-2-methyl-propionic-acid
https://www.benchchem.com/product/b1305994#physical-and-chemical-properties-of-3-benzotriazol-1-yl-2-methyl-propionic-acid
https://www.benchchem.com/product/b1305994#physical-and-chemical-properties-of-3-benzotriazol-1-yl-2-methyl-propionic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1305994?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

